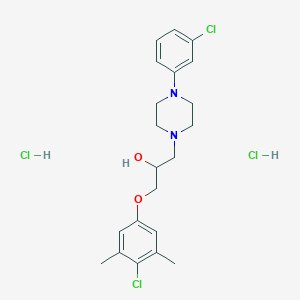
1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C21H28Cl4N2O2 and its molecular weight is 482.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-Chloro-3,5-dimethylphenoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications. Its structure incorporates a piperazine moiety, which is known for its diverse biological activities, including antipsychotic and antidepressant effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Characteristics
- Molecular Weight : 396.31 g/mol
- CAS Number : Not specified in the provided sources.
- IUPAC Name : this compound
Antidepressant and Antipsychotic Effects
Research indicates that compounds containing piperazine structures exhibit significant antidepressant and antipsychotic activities. For instance, studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and psychotic disorders .
In Vitro Studies
In vitro studies have demonstrated that this compound interacts with various biological targets:
- Serotonin Receptors : It has been noted to exhibit affinity for serotonin receptors (5-HT receptors), which are critical in mood regulation.
- Dopamine Receptors : The compound may also influence dopamine receptor activity, which is essential for its potential antipsychotic properties .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : AChE inhibition is associated with cognitive enhancement, making it relevant for conditions like Alzheimer's disease.
- Urease : The compound has shown strong inhibitory activity against urease, which could have implications in treating infections caused by urease-producing bacteria .
Study on Antimicrobial Activity
A series of studies evaluated the antimicrobial properties of similar compounds. For example, derivatives of piperazine were tested against various bacterial strains such as Salmonella typhi and Staphylococcus aureus, showing moderate to strong antibacterial activity . While specific data for the target compound was not detailed, its structural similarities suggest potential effectiveness.
Neuroprotective Studies
Another area of research focuses on neuroprotective effects. Compounds with similar structures have been shown to protect dopaminergic neurons from degeneration in models of neurodegenerative diseases . This suggests that the target compound may also possess neuroprotective properties.
Data Summary
Propriétés
IUPAC Name |
1-(4-chloro-3,5-dimethylphenoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N2O2.2ClH/c1-15-10-20(11-16(2)21(15)23)27-14-19(26)13-24-6-8-25(9-7-24)18-5-3-4-17(22)12-18;;/h3-5,10-12,19,26H,6-9,13-14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKRSSLWNZSFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














